

# A Comparative Guide to the Synergistic Effects of 1-Decanoylglycerol (Monocaprin) with Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-Decanoylglycerol*

Cat. No.: *B1671684*

[Get Quote](#)

## Introduction: A Paradigm Shift in Combating Antibiotic Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from the traditional monotherapy paradigm. Pathogens are increasingly evolving mechanisms to evade the action of conventional antibiotics, rendering many last-resort treatments ineffective<sup>[1]</sup>. Combination therapy, which utilizes two or more antimicrobial agents, has emerged as a promising strategy to enhance efficacy, overcome resistance, and reduce the likelihood of the emergence of new resistant strains<sup>[2]</sup>. A key goal of combination therapy is to achieve synergy, where the combined effect of the agents is significantly greater than the sum of their individual effects<sup>[2][3]</sup>.

This guide focuses on the synergistic potential of **1-Decanoylglycerol**, also known as monocaprin, a monoglyceride derived from capric acid and glycerol.<sup>[4][5]</sup> Monoglycerides, particularly those with medium-chain fatty acids like monocaprin and its close analog glycerol monolaurate (GML or monolaurin), are gaining attention for their intrinsic antimicrobial properties and their ability to potentiate the activity of conventional antibiotics.<sup>[6][7][8]</sup> These compounds, generally recognized as safe (GRAS) by the FDA for use in food and cosmetics, offer a compelling profile for development as antibiotic adjuvants.<sup>[9][10]</sup>

This document provides a technical comparison of the performance of **1-Decanoylglycerol** and its analogs in combination with various antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

## Mechanisms of Synergy: How Monoglycerides Amplify Antibiotic Action

The synergistic relationship between monoglycerides like **1-Decanoylglycerol** and antibiotics is not merely additive; it stems from a multi-pronged assault on bacterial defenses. The primary mechanism involves the disruption of the bacterial cell's structural and functional integrity, creating vulnerabilities that antibiotics can exploit more effectively.

Unlike many antibiotics that target specific enzymes or cellular processes, monoglycerides exhibit a broader, non-specific mode of action, primarily targeting the bacterial plasma membrane.<sup>[6]</sup> This physical disruption is a key reason why developing resistance to these compounds is more challenging for bacteria. The proposed synergistic mechanism can be broken down into several key actions:

- **Membrane Permeabilization:** As amphiphilic molecules, monoglycerides insert themselves into the lipid bilayer of the bacterial cell membrane. This disrupts the membrane's fluidity and integrity, leading to increased permeability. This "leakiness" allows antibiotics, which might otherwise be blocked or slowly transported, to gain easier and faster access to their intracellular targets (e.g., ribosomes for aminoglycosides, DNA gyrase for fluoroquinolones).  
<sup>[1][11]</sup>
- **Biofilm Matrix Disruption:** Bacterial biofilms, complex communities of microbes embedded in an extracellular polymeric substance (EPS) matrix, are notoriously resistant to antibiotics.<sup>[12][13]</sup> The matrix acts as a physical barrier, limiting antibiotic penetration.<sup>[14]</sup> Monoglycerides can disrupt this protective matrix. For instance, scanning electron microscopy has shown that GML treatment renders the *Staphylococcus aureus* biofilm matrix more porous, which is thought to facilitate the interaction of antibiotics with the embedded bacteria.<sup>[9][15]</sup>
- **Inhibition of Signal Transduction:** Evidence suggests that monoglycerides like GML can interfere with bacterial signal transduction pathways, which are crucial for processes like toxin production and virulence factor expression.<sup>[15][16]</sup> By disrupting these communication systems, monoglycerides can weaken the bacteria's overall defense and coordination.

- Stimulation of Autolysins: Some related compounds have been shown to stimulate bacterial autolysins, which are enzymes that degrade the cell wall. This action can lead to cell lysis, particularly in actively growing cells.[17][18]

dot digraph "Synergistic Mechanism of **1-Decanoylglycerol**" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Synergistic Mechanism of **1-Decanoylglycerol** with Antibiotics", rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Monoglyceride [label="**1-Decanoylglycerol**\n(Monocaprin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antibiotic [label="Antibiotic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterium [label="Bacterial Cell / Biofilm", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Cell Membrane\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Biofilm [label="Biofilm Matrix\nDegradation", fillcolor="#FBBC05", fontcolor="#202124"]; Permeability [label="Increased\nPermeability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Intracellular\nAntibiotic Target\n(e.g., Ribosome, DNA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Effect [label="Enhanced\nBactericidal/Bacteriostatic\nEffect (Synergy)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Monoglyceride -> Membrane [label="Targets"]; Monoglyceride -> Biofilm [label="Targets"]; Membrane -> Permeability [label="Leads to"]; Biofilm -> Permeability [label="Leads to"]; Antibiotic -> Bacterium [label="External Action"]; Permeability -> Target [label="Facilitates Antibiotic\nAccess to"]; Antibiotic -> Target [style=dashed, arrowhead=none]; Target -> Effect [label="Enhanced Inhibition"];

{rank=same; Monoglyceride; Antibiotic;} {rank=same; Membrane; Biofilm;} } Brief, descriptive caption for the diagram above (Within 100 characters).

## Comparative Analysis of Synergistic Performance

The efficacy of monoglyceride-antibiotic combinations has been demonstrated against a range of pathogens, particularly problematic Gram-positive bacteria like *Staphylococcus aureus* and within biofilms. The data consistently show a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with a monoglyceride.

**Table 1: Synergistic Effects of Glycerol Monolaurate (GML) with Aminoglycosides against *S. aureus* Biofilms**

| Treatment Condition      | Concentration       | Viable Bacteria (log <sub>10</sub> CFU/biofilm) | Outcome                 |
|--------------------------|---------------------|-------------------------------------------------|-------------------------|
| Control (No treatment)   | -                   | ~8.5                                            | -                       |
| Gentamicin (GEN) alone   | 1 µg/mL             | ~8.0                                            | Ineffective             |
| GML alone                | 0.3 mM              | ~6.0                                            | Moderate Inhibition     |
| GML + GEN                | 0.3 mM + 1 µg/mL    | < 1.7 (Below detection limit)                   | Synergistic Eradication |
| Streptomycin (STR) alone | 12.5 µg/mL          | ~8.2                                            | Ineffective             |
| GML + STR                | 0.3 mM + 12.5 µg/mL | < 1.7 (Below detection limit)                   | Synergistic Eradication |
| Ampicillin (AMP) alone   | 10 µg/mL            | ~8.0                                            | Ineffective             |
| GML + AMP                | 0.3 mM + 10 µg/mL   | ~6.0                                            | No Synergy              |
| Vancomycin (VAN) alone   | 20 µg/mL            | ~8.0                                            | Ineffective             |
| GML + VAN                | 0.3 mM + 20 µg/mL   | ~6.0                                            | No Synergy              |

Data synthesized from studies by Hess et al.[9][15][16][19][20]

**Field Insights:** The data in Table 1 are particularly compelling. GML demonstrates clear synergy with aminoglycosides (gentamicin, streptomycin) but not with cell wall synthesis inhibitors (ampicillin, vancomycin) in a biofilm model.[9][16][19] This specificity is logical: if GML's primary synergistic action is to increase antibiotic penetration through the biofilm matrix and cell membrane, it would most benefit drugs that need to reach intracellular targets.[9][21] Aminoglycosides must enter the cell to bind to the ribosome, a process facilitated by a more permeable membrane. Conversely, ampicillin and vancomycin target cell wall synthesis, an

external process, and are less effective against the slow-growing or non-dividing cells often found deep within biofilms.[9]

**Table 2: Synergistic Effects of Monolaurin with  $\beta$ -Lactam Antibiotics against *S. aureus***

| Antibiotic  | MIC Alone<br>( $\mu$ g/mL) | MIC in<br>Combination<br>with<br>Monolaurin<br>( $\mu$ g/mL) | Fold<br>Reduction in<br>MIC | Synergy Rate<br>(%) |
|-------------|----------------------------|--------------------------------------------------------------|-----------------------------|---------------------|
| Penicillin  | 128 - >512                 | 0.5 - 32                                                     | 4x to >1024x                | 100%                |
| Ampicillin  | 64 - >256                  | 0.25 - 8                                                     | 8x to >1024x                | 100%                |
| Amoxicillin | 128 - >512                 | 0.5 - 16                                                     | 8x to >1024x                | 100%                |
| Cefazolin   | 32 - 128                   | 0.125 - 4                                                    | 8x to 256x                  | 83.3%               |

Data adapted from Al-Ghamdi et al. (2024), demonstrating synergy rates across multiple *S. aureus* isolates.[8]

**Field Insights:** The synergy with  $\beta$ -lactams is noteworthy as it suggests an additional mechanism may be at play. Recent studies show that monolaurin can significantly down-regulate the expression of the *blaZ* gene, which codes for  $\beta$ -lactamase, a primary enzyme responsible for resistance to antibiotics like penicillin.[8] This indicates that in addition to membrane disruption, monoglycerides may also interfere with specific genetic resistance mechanisms.

## Experimental Protocols for Assessing Synergy

To ensure trustworthy and reproducible results, standardized methods must be employed. The two most common *in vitro* methods for quantifying synergy are the checkerboard assay and the time-kill curve assay.[22]

### The Checkerboard Assay

This method systematically evaluates the interaction between two antimicrobial agents across a two-dimensional concentration gradient.[\[2\]](#)[\[23\]](#)[\[24\]](#) Its primary output is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.

**Causality Behind Experimental Choices:** The checkerboard design is powerful because it simultaneously determines the MIC of each agent alone and at every possible combination, allowing for a comprehensive assessment. Using a 96-well plate format facilitates high-throughput screening of different combinations and concentrations.[\[2\]](#)[\[23\]](#)

#### Protocol: Broth Microdilution Checkerboard Assay

- Preparation of Reagents:
  - Prepare stock solutions of **1-Decanoylglycerol** (Agent A) and the chosen antibiotic (Agent B) in a suitable solvent and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to 4x the highest desired concentration.
  - Prepare a bacterial inoculum of the test organism standardized to a 0.5 McFarland turbidity, which is then diluted to yield a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[\[3\]](#)
- Plate Setup:
  - Dispense 50  $\mu$ L of CAMHB into each well of a 96-well microtiter plate.
  - In row H, dispense 50  $\mu$ L of the 4x stock of Agent A into column 1. Perform serial two-fold dilutions by transferring 50  $\mu$ L from column 1 to 10. This row will determine the MIC of Agent A alone.
  - In column 12, dispense 50  $\mu$ L of the 4x stock of Agent B into row A. Perform serial two-fold dilutions down to row G. This column will determine the MIC of Agent B alone.
  - For the main checkerboard (columns 1-10, rows A-G), create a gradient of both agents. This is typically done by first serially diluting Agent A across the columns and then adding serial dilutions of Agent B down the rows.[\[2\]](#)[\[3\]](#)
- Inoculation and Incubation:

- Inoculate each well (except a sterility control well) with 100  $\mu$ L of the standardized bacterial suspension. The final volume in each well will be 200  $\mu$ L.
- Seal the plate and incubate at 35-37°C for 16-20 hours.[\[23\]](#)
- Reading and Interpretation:
  - After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.
  - Calculate the FIC Index (FICI) using the following formula[\[3\]](#)[\[25\]](#)[\[26\]](#):
    - FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
    - FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
    - FICI = FIC of Agent A + FIC of Agent B
- Interpreting the FICI:
  - Synergy: FICI  $\leq$  0.5
  - Additive/Indifference: 0.5  $<$  FICI  $\leq$  4.0
  - Antagonism: FICI  $>$  4.0

```
dot digraph "Checkerboard Assay Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Checkerboard Synergy Assay", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
```

```
// Nodes Prep [label="1. Prepare Reagents\n- Agent A (Monoglyceride) Stock\n- Agent B (Antibiotic) Stock\n- Bacterial Inoculum (0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="2. Set Up 96-Well Plate\nDispense broth, create 2D serial dilutions of Agent A (columns) and Agent B (rows)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="3. Inoculate Plate\nAdd standardized bacterial suspension to each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="4. Incubate\n16-20 hours at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="5. Read Results\nVisually determine
```

MICs for agents alone and in combination (no turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="6. Calculate FIC Index\nFICI = FIC\_A + FIC\_B", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interpret [label="7. Interpret Results", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synergy [label="Synergy\n(FICI ≤ 0.5)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indifference [label="Indifference/Additive\n(0.5 < FICI ≤ 4.0)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antagonism [label="Antagonism\n(FICI > 4.0)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Edges Prep -> Plate; Plate -> Inoculate; Inoculate -> Incubate; Incubate -> Read; Read -> Calculate; Calculate -> Interpret; Interpret -> Synergy [label=" "]; Interpret -> Indifference [label=" "]; Interpret -> Antagonism [label=" "]; } Brief, descriptive caption for the diagram above (Within 100 characters).

## The Time-Kill Curve Assay

While the checkerboard assay measures the inhibition of growth (bacteriostatic effects), the time-kill assay provides dynamic information on the rate of bacterial killing (bactericidal effects) over time.[22][25]

Causality Behind Experimental Choices: This assay is crucial for confirming synergy and understanding its dynamics. A combination might inhibit growth at a low concentration (synergy in a checkerboard) but might kill bacteria much more rapidly than either agent alone. This bactericidal synergy is often a more desirable clinical attribute. Plotting CFU/mL over time provides a clear visual representation of the killing kinetics.[27][28]

### Protocol: Time-Kill Curve Assay

- Preparation:
  - Prepare several flasks of CAMHB containing: (i) no drug (growth control), (ii) Agent A at a sub-MIC concentration (e.g., 0.5x MIC), (iii) Agent B at its MIC or sub-MIC, and (iv) a combination of Agent A and Agent B at the same concentrations used individually.
  - Grow a bacterial culture to the early-to-mid logarithmic phase. Dilute this culture into the prepared flasks to a starting inoculum of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.[29] [30]

- Incubation and Sampling:
  - Incubate the flasks at 37°C with shaking.
  - At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[27][28]
- Quantification of Viable Bacteria:
  - Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
  - Plate the dilutions onto nutrient agar plates (e.g., Trypticase Soy Agar).
  - Incubate the plates for 18-24 hours at 37°C, then count the colonies to determine the CFU/mL for each time point.
- Data Analysis and Interpretation:
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Synergy is typically defined as a ≥2-log<sub>10</sub> decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).[28][30]
  - Indifference is a <2-log<sub>10</sub> change (increase or decrease).
  - Antagonism is a ≥2-log<sub>10</sub> increase in CFU/mL compared to the most active single agent.

```
dot digraph "Time-Kill Assay Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Time-Kill Curve Assay", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; // Nodes Prep [label="1. Prepare Cultures\n- Growth Control (No Drug)\n- Agent A alone (sub-MIC)\n- Agent B alone (sub-MIC)\n- Combination (A + B)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="2. Inoculate Flasks\nAdd log-phase bacteria to a starting density of ~10^6 CFU/mL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="3. Incubate and Sample\nTake aliquots at time points (0, 2, 4, 6, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Plate [label="4. Serial Dilution & Plating\nQuantify", fillcolor="#FFFFFF", fontcolor="#202124"]; Prep --> Inoculate; Inoculate --> Incubate; Incubate --> Plate; Plate --> Prep}
```

viable bacteria (CFU/mL) for each sample", fillcolor="#FBBC05", fontcolor="#202124"]; Plot [label="5. Plot Data\nlog10 CFU/mL vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interpret [label="6. Interpret Curves", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synergy [label="Synergy\n(≥2-log10 decrease vs. best single agent)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indifference [label="Indifference\n(<2-log10 change)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antagonism [label="Antagonism\n(≥2-log10 increase vs. best single agent)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Edges Prep -> Inoculate; Inoculate -> Incubate; Incubate -> Plate; Plate -> Plot; Plot -> Interpret; Interpret -> Synergy [label=" "]; Interpret -> Indifference [label=" "]; Interpret -> Antagonism [label=" "]; } Brief, descriptive caption for the diagram above (Within 100 characters).

## Conclusion and Future Directions

**1-Decanoylglycerol** (monocaprin) and related monoglycerides represent a compelling class of compounds for rescuing and enhancing the efficacy of existing antibiotics. The evidence strongly supports their synergistic activity, particularly against challenging bacterial phenotypes like biofilms and resistant Gram-positive strains. Their primary mechanism—disruption of the bacterial membrane and biofilm matrix—provides a logical basis for their ability to lower the required therapeutic dose of many conventional antibiotics.

The path forward requires a systematic approach. Future research should focus on:

- Broadening the Scope: Testing **1-Decanoylglycerol** against a wider array of multidrug-resistant Gram-negative and Gram-positive pathogens in combination with a more diverse panel of antibiotics.
- In Vivo Validation: Translating the promising in vitro results into well-designed animal infection models to assess efficacy, toxicity, and pharmacokinetics of the combination therapies.
- Formulation Development: As monoglycerides have low water solubility, developing effective delivery systems (e.g., nanoemulsions, liposomes) will be critical for their clinical application, especially for systemic infections.

By leveraging the synergistic potential of compounds like **1-Decanoylglycerol**, the research and drug development community can create powerful new tools in the enduring fight against antimicrobial resistance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 2277-23-8: 1-Decanoylglycerol | CymitQuimica [cymitquimica.com]
- 6. Synergistic interactions between antimicrobial peptides derived from plectasin and lipid nanocapsules containing monolaurin as a cosurfactant against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel synergistic interactions between monolaurin, a mono-acyl glycerol and  $\beta$  lactam antibiotics against *Staphylococcus aureus*: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Synergy of Glycerol Monolaurate and Aminoglycosides in *Staphylococcus aureus* Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against *Pseudomonas fluorescens* [frontiersin.org]
- 12. Glycerol metabolism impacts biofilm phenotypes and virulence in *Pseudomonas aeruginosa* via the Entner-Doudoroff pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [mdpi.com](http://mdpi.com) [mdpi.com]
- 14. Beyond the Risk of Biofilms: An Up-and-Coming Battleground of Bacterial Life and Potential Antibiofilm Agents - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 15. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 16. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 17. Dodecylglycerol. A new type of antibacterial agent which stimulates autolysin activity in *Streptococcus faecium* ATCC 9790 - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 18. Antimicrobial action of N-(n-dodecyl)diethanolamine on *Escherichia coli*: effects on enzymes and growing cultures - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 19. Antibacterial synergy of glycerol monolaurate and aminoglycosides in *Staphylococcus aureus* biofilms - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 20. [researchgate.net](http://researchgate.net) [researchgate.net]
- 21. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 22. [iosrjournals.org](http://iosrjournals.org) [iosrjournals.org]
- 23. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 24. New and simplified method for drug combination studies by checkerboard assay - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 25. [emerypharma.com](http://emerypharma.com) [emerypharma.com]
- 26. [mdpi.com](http://mdpi.com) [mdpi.com]
- 27. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 28. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against *Staphylococcus aureus* - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 29. [researchgate.net](http://researchgate.net) [researchgate.net]
- 30. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against *Candida glabrata* - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [A Comparative Guide to the Synergistic Effects of 1-Decanoylglycerol (Monocaprin) with Antibiotics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1671684#synergistic-effects-of-1-decanoylglycerol-with-antibiotics\]](https://www.benchchem.com/product/b1671684#synergistic-effects-of-1-decanoylglycerol-with-antibiotics)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)